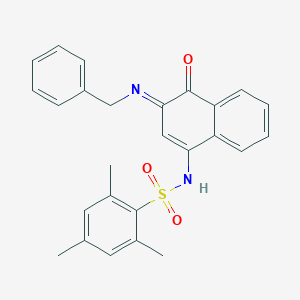
N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide, also known as BON, is a chemical compound that has been the focus of scientific research in recent years. BON is a member of the naphthalimide family of compounds and has been found to have potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and cell division. N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to inhibit the growth of bacteria and fungi. N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has also been found to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its potential as a fluorescent probe for imaging applications. N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has also been found to have anticancer properties and could be used in the development of new cancer treatments. However, one limitation of using N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its potential toxicity, which could limit its use in certain applications.
Orientations Futures
There are several future directions for research involving N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide. One direction is the development of new cancer treatments based on N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide's anticancer properties. Another direction is the investigation of N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide's potential as a fluorescent probe for imaging applications. Additionally, further research is needed to fully understand the mechanism of action of N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide involves the reaction of 3-(benzylamino)-4-hydroxy-1(4H)-naphthalenone with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified by column chromatography.
Applications De Recherche Scientifique
N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, as well as its ability to inhibit the growth of bacteria and fungi. N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has also been investigated for its potential as a fluorescent probe for imaging applications.
Propriétés
Formule moléculaire |
C26H24N2O3S |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
N-(3-benzylimino-4-oxonaphthalen-1-yl)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C26H24N2O3S/c1-17-13-18(2)26(19(3)14-17)32(30,31)28-23-15-24(27-16-20-9-5-4-6-10-20)25(29)22-12-8-7-11-21(22)23/h4-15,28H,16H2,1-3H3 |
Clé InChI |
CCLFOJQHVDXUTG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=NCC3=CC=CC=C3)C(=O)C4=CC=CC=C42)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=NCC3=CC=CC=C3)C(=O)C4=CC=CC=C42)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281230.png)
![Pentyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281231.png)
![Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281239.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281241.png)
![Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281242.png)
![Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281243.png)
![Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281244.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281247.png)
![Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281250.png)
![(NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide](/img/structure/B281252.png)
![2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281253.png)
![Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281254.png)
![Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281255.png)
![Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281256.png)